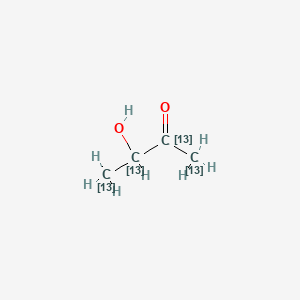
Acetoin-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetoin-13C4: is a stable isotope-labeled compound, specifically a form of acetoin where four carbon atoms are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions: Acetoin-13C4 can be synthesized through several methods. One common approach involves the partial deoxidization of diacetyl using zinc or other catalysts . Another method is the selective oxidation of 2,3-butanediol . These reactions typically require controlled conditions to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of acetoin, including its isotopically labeled forms, often involves microbial fermentation. For instance, the bacterium Corynebacterium glutamicum has been engineered to produce high yields of acetoin from glucose . This method is advantageous due to its efficiency and eco-friendliness, avoiding the need for expensive additives or substrates.
化学反应分析
Types of Reactions: Acetoin-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Acetoin can be oxidized to diacetyl using mild oxidizing agents.
Reduction: It can be reduced to 2,3-butanediol using reducing agents like sodium borohydride.
Substitution: Acetoin can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Major Products:
Oxidation: Diacetyl
Reduction: 2,3-butanediol
Substitution: Various substituted acetoin derivatives depending on the nucleophile used.
科学研究应用
Acetoin-13C4 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study metabolic pathways and enzyme mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of flavoring agents and as a precursor in the synthesis of other chemicals.
作用机制
The mechanism by which acetoin-13C4 exerts its effects is primarily through its incorporation into metabolic pathways. In bacteria like Lactococcus lactis, acetoin production is linked to carbohydrate metabolism, where it serves as an intermediate . The keto group in acetoin can react with various cellular components, leading to changes in metabolic fluxes and the production of other metabolites .
相似化合物的比较
2,3-Butanediol: A reduction product of acetoin, used in the production of synthetic rubber and antifreeze.
Diacetyl: An oxidation product of acetoin, known for its buttery flavor and used in food flavoring.
Uniqueness: Acetoin-13C4 is unique due to its isotopic labeling, which allows for detailed metabolic and mechanistic studies that are not possible with the unlabeled compound. This makes it particularly valuable in research settings where precise tracking of carbon atoms is required .
属性
分子式 |
C4H8O2 |
|---|---|
分子量 |
92.076 g/mol |
IUPAC 名称 |
3-hydroxy(1,2,3,4-13C4)butan-2-one |
InChI |
InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3/i1+1,2+1,3+1,4+1 |
InChI 键 |
ROWKJAVDOGWPAT-JCDJMFQYSA-N |
手性 SMILES |
[13CH3][13CH]([13C](=O)[13CH3])O |
规范 SMILES |
CC(C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)

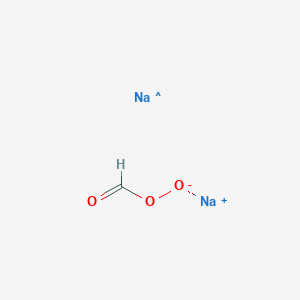
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
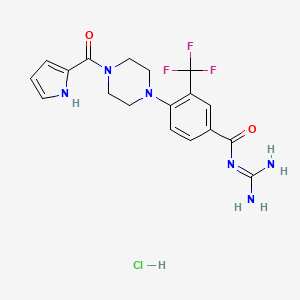
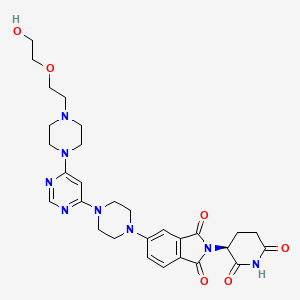
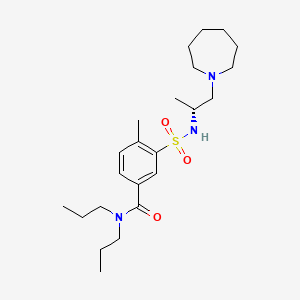

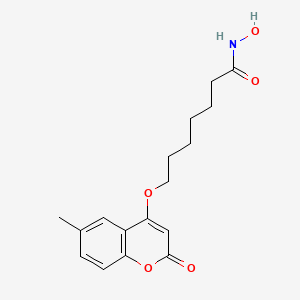
![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)

![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
